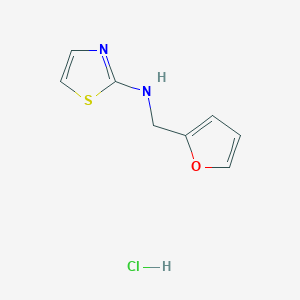
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
概要
説明
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiazole ring, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells.
類似化合物との比較
Similar Compounds
- N-(2-furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride
- N-(2-furylmethyl)-1,3-thiazol-4-amine hydrochloride
Uniqueness
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of a furan and thiazole ring, which imparts distinct chemical and biological properties
生物活性
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C₈H₈N₂OS·HCl
- Molecular Weight : 216.68 g/mol
- Storage Conditions : Room temperature
This compound features a thiazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- Various thiazole derivatives have shown cytotoxic effects against multiple cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer) cells.
- For instance, compounds with structural similarities to this compound demonstrated IC₅₀ values in the micromolar range, indicating potent activity against these cell lines .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy, particularly against Gram-positive bacteria.
Research Findings
- In Vitro Antibacterial Activity :
- Antifungal Activity :
Antioxidant Activity
The antioxidant potential of thiazole derivatives is another area of interest. These compounds can scavenge free radicals and protect cellular components from oxidative damage.
Findings
- Free Radical Scavenging :
- Protective Effects in Biological Models :
Summary Table of Biological Activities
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYACZFCOKNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















